molecular formula C19H14F2N4O2S B2580115 N-(2,4-difluorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 537667-97-3

N-(2,4-difluorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2580115
CAS No.: 537667-97-3
M. Wt: 400.4
InChI Key: UMRTYGVPFJGCJB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core substituted with a 3-methyl-4-oxo group and a sulfanyl acetamide side chain. The acetamide moiety is further functionalized with a 2,4-difluorophenyl group, which introduces electron-withdrawing fluorine atoms to modulate electronic and steric properties. Such structural features are critical for interactions with biological targets, such as Toll-like receptor 4 (TLR4), as evidenced by related analogs in the literature .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N4O2S/c1-25-18(27)17-16(11-4-2-3-5-13(11)23-17)24-19(25)28-9-15(26)22-14-7-6-10(20)8-12(14)21/h2-8,23H,9H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRTYGVPFJGCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related pyrimido[5,4-b]indole derivatives and other acetamide-containing molecules. Key variations include substituents on the acetamide nitrogen, heterocyclic cores, and functional groups influencing physicochemical and pharmacological properties.

Substituted Pyrimido[5,4-b]indole Derivatives

highlights analogs synthesized via HATU-mediated coupling, varying the acetamide’s N-substituent (e.g., isopentyl, tert-butyl, or aryl groups).

Table 1: Structural and Functional Comparison of Selected Pyrimido[5,4-b]indole Derivatives

Compound ID R Group on Acetamide Molecular Formula Key Features/Impacts Reference
Target Compound 2,4-difluorophenyl C₁₉H₁₃F₂N₃O₂S Fluorine atoms enhance electronegativity and binding specificity; moderate lipophilicity
Compound 27 (Ev5) Isopentyl C₂₂H₂₅N₃O₂S Alkyl chain increases lipophilicity; potential for improved membrane permeability
Compound 32 (Ev5) tert-Butyl C₂₁H₂₅N₃O₂S Bulky substituent introduces steric hindrance; may reduce off-target interactions
ECHEMI-537667-98-4 (Ev6) 4-(trifluoromethoxy)phenyl C₂₀H₁₄F₃N₃O₃S Trifluoromethoxy group increases stability and electron-withdrawing effects
ECHEMI-536708-35-7 (Ev7) 2,3-dimethylphenyl C₂₅H₂₄N₄O₃S Methyl groups enhance lipophilicity but may accelerate metabolic oxidation
Physicochemical Properties
  • Lipophilicity : Alkyl-substituted analogs (e.g., Ev5’s Compound 27) exhibit higher logP values, favoring membrane permeability but risking metabolic instability. The target’s difluorophenyl group balances lipophilicity and polarity.
  • Solubility : Fluorinated aryl groups (e.g., Ev6’s trifluoromethoxy) may reduce aqueous solubility compared to the target’s difluorophenyl, which has fewer hydrophobic atoms.
  • Synthetic Accessibility : All analogs in were synthesized using HATU, suggesting the target compound follows similar coupling protocols .

Research Findings and Implications

  • Structural Optimization : The 2,4-difluorophenyl group in the target compound likely optimizes TLR4 binding and metabolic stability compared to bulkier (e.g., tert-butyl) or more lipophilic (e.g., isopentyl) substituents .
  • Electron-Withdrawing Effects : Fluorine atoms stabilize the acetamide’s amide bond against hydrolysis, enhancing bioavailability .

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